molecular formula C16H30N2O2 B114833 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane CAS No. 145841-19-6

4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane

Cat. No. B114833
M. Wt: 282.42 g/mol
InChI Key: GHSWZIUBMCEJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane, also known as CAPE, is a naturally occurring compound found in propolis, a resinous substance produced by honeybees. CAPE has been the subject of extensive scientific research due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to inhibit the activity of certain enzymes and transcription factors involved in cancer and inflammation, as well as to activate antioxidant pathways.

Biochemical And Physiological Effects

Studies have shown that 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane can modulate various biochemical and physiological processes in cells and organisms. 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and increase the activity of antioxidant enzymes. Additionally, 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to modulate the activity of certain neurotransmitter systems in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane in lab experiments is its relatively low toxicity compared to other compounds. Additionally, 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane is readily available and can be synthesized using relatively simple methods. However, one limitation of using 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane. One area of interest is the development of novel 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanisms of action of 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane and to identify specific molecular targets for its therapeutic effects. Finally, clinical trials are needed to determine the safety and efficacy of 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane in humans.

Synthesis Methods

4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane can be synthesized through a multi-step process involving the reaction of cinnamic acid with nitrous acid and subsequent reduction with sodium borohydride. The resulting product is then reacted with isopropylamine to yield 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane.

Scientific Research Applications

4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been studied for its potential therapeutic applications in a variety of fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

CAS RN

145841-19-6

Product Name

4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

1-(propan-2-ylamino)-3-[(E)-[(1R,4R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanylidene]amino]oxypropan-2-ol

InChI

InChI=1S/C16H30N2O2/c1-10(2)17-8-12(19)9-20-18-15-7-14-13(6-11(15)3)16(14,4)5/h10-14,17,19H,6-9H2,1-5H3/b18-15+/t11-,12?,13+,14-/m1/s1

InChI Key

GHSWZIUBMCEJFV-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]\1C[C@H]2[C@H](C2(C)C)C/C1=N\OCC(CNC(C)C)O

SMILES

CC1CC2C(C2(C)C)CC1=NOCC(CNC(C)C)O

Canonical SMILES

CC1CC2C(C2(C)C)CC1=NOCC(CNC(C)C)O

synonyms

(1S-(1alpha,3E(R*),4beta,6alpha))-isomer of 4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane
4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane
4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane, (1R-(1alpha,3E(R*),4beta,6alpha))-isomer hydrochloride
4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane, (1S-(1alpha,3E(R*),4beta,6alpha))-isomer hydrochloride
HIPI-cis-carane
KP-23

Origin of Product

United States

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